molecular formula C17H24N2O3 B6461289 tert-butyl 2-(3-carbamoylphenyl)piperidine-1-carboxylate CAS No. 2386910-35-4

tert-butyl 2-(3-carbamoylphenyl)piperidine-1-carboxylate

Cat. No.: B6461289
CAS No.: 2386910-35-4
M. Wt: 304.4 g/mol
InChI Key: OAMNBZQHSFOLFA-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-carbamoylphenyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidinecarboxylates It is characterized by the presence of a piperidine ring substituted with a tert-butyl ester group and a carbamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(3-carbamoylphenyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carbamoylphenyl Group: The carbamoylphenyl group is introduced through a substitution reaction, where a suitable carbamoylating agent reacts with the piperidine ring.

    Esterification: The tert-butyl ester group is introduced through an esterification reaction, where the piperidine ring is treated with tert-butyl chloroformate under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbamoyl group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the carbamoyl group.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

    Receptor Binding: Studied for its ability to bind to certain biological receptors.

Medicine:

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Potential use as a therapeutic agent due to its biological activity.

Industry:

    Material Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: Employed in the production of various chemical intermediates.

Comparison with Similar Compounds

    tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Similar structure but with a phenylamino group instead of a carbamoylphenyl group.

    tert-Butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate: Contains a pyrimidinylamino group, offering different biological activities.

    tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Features a hydroxymethylphenyl group, used in different research applications.

Uniqueness: tert-Butyl 2-(3-carbamoylphenyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

tert-butyl 2-(3-carbamoylphenyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-10-5-4-9-14(19)12-7-6-8-13(11-12)15(18)20/h6-8,11,14H,4-5,9-10H2,1-3H3,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMNBZQHSFOLFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=CC(=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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